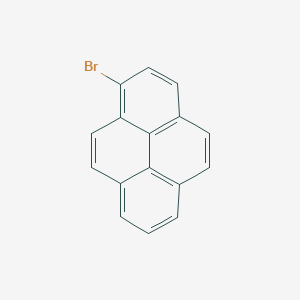

1-Bromopyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGLETVERPVXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169077 | |

| Record name | 1-Bromopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystals; [Alfa Aesar MSDS] | |

| Record name | 1-Bromopyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19334 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1714-29-0 | |

| Record name | 1-Bromopyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001714290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to 1-Bromopyrene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromopyrene, a key polycyclic aromatic hydrocarbon (PAH) derivative. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and derivatization, and explores its applications in materials science and as a research chemical.

Core Properties of this compound

This compound is a brominated derivative of pyrene (B120774), a four-ring polycyclic aromatic hydrocarbon. The addition of a bromine atom at the C1 position makes it a versatile intermediate for the synthesis of more complex pyrene-based molecules through various cross-coupling reactions.[1] Its inherent fluorescence, derived from the pyrene core, also makes it a subject of interest in the development of fluorescent probes.[2]

Chemical Identifier:

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 281.15 g/mol | [3][4][7] |

| Appearance | White to yellow to tan powder | [3] |

| Melting Point | 102 - 105 °C | [3] |

| Boiling Point | 255 °C at 7 mmHg | [3] |

| Density | 1.578 g/cm³ | [3] |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and N,N-dimethylformamide (DMF).[9] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion to 1-ethynylpyrene, a valuable building block in organic electronics, are provided below.

Synthesis of this compound from Pyrene

This protocol describes the bromination of pyrene using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF).[9]

Materials:

-

Pyrene

-

N-bromosuccinimide (NBS)

-

N,N-dimethylformamide (DMF), anhydrous

-

Dichloromethane

-

Deionized water

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask, dissolve pyrene (1.0 mmol) in anhydrous DMF (10 mL).

-

Slowly add a solution of NBS (1.05 mmol) in anhydrous DMF (5 mL) dropwise to the pyrene solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion of the reaction, pour the mixture into deionized water (50 mL).

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic phases and wash thoroughly with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from hexane to obtain a light yellow powder.

Synthesis of 1-Ethynylpyrene via Sonogashira Coupling

This protocol outlines the palladium-catalyzed Sonogashira coupling of this compound with a protected alkyne, followed by deprotection.

Materials:

-

This compound

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA)

-

Toluene (B28343), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

Procedure:

Step 1: Sonogashira Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Add anhydrous toluene (15 mL) and triethylamine (5 mL).

-

Add (trimethylsilyl)acetylene (1.5 mmol) to the mixture.

-

Stir the reaction mixture at 70°C for 24 hours.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Deprotection

-

Dissolve the purified silyl-protected alkyne from Step 1 in a mixture of methanol and dichloromethane.

-

Add potassium carbonate (2.0 mmol) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 1-ethynylpyrene.

Diagrams and Workflows

The following diagrams illustrate key experimental and logical workflows relevant to the synthesis and application of this compound.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. gold-chemistry.org [gold-chemistry.org]

physical and chemical properties of 1-Bromopyrene

An In-depth Technical Guide to 1-Bromopyrene: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 1714-29-0) is a brominated polycyclic aromatic hydrocarbon (PAH) derived from pyrene (B120774).[1][2] It serves as a crucial intermediate and building block in organic synthesis and materials science.[3][4] Its unique photophysical properties, stemming from the extended π-conjugated system of the pyrene core, make it a valuable precursor for a wide range of functional materials.[3] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis, and key applications of this compound for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound typically appears as a white to pale yellow or light brown crystalline powder.[5][6] It is a relatively stable solid at room temperature.[5] While insoluble in water, it shows solubility in various organic solvents, including chloroform, dichloromethane (B109758), and DMSO, with limited solubility in methanol.[5][6][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₆H₉Br | [1][8][9] |

| Molecular Weight | 281.15 g/mol | [1][5][8][10] |

| Appearance | White to yellow to tan powder | [1][5][6] |

| Melting Point | 102-105 °C | [1][5][7] |

| Boiling Point | 255 °C at 7 mmHg | [1][7][11] |

| Density | ~1.578 g/cm³ | [1] |

| Refractive Index | ~1.858 | [1] |

| Solubility | Soluble in chloroform, DMSO; Slightly soluble in methanol | [5][6][7] |

| CAS Number | 1714-29-0 | [1][8][9] |

Spectroscopic Data

The structural and electronic properties of this compound have been characterized using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | References |

| ¹H NMR | (400 MHz, CDCl₃) δ: 7.99–8.06 (m, 3H), 8.09 (d, J = 8.9 Hz, 1H), 8.17 (d, J = 9.2 Hz, 1H), 8.20–8.24 (m, 3H), 8.43 (d, J = 9.2 Hz, 1H) | [12][13] |

| ¹³C NMR | (100 MHz, CDCl₃) δ: 120.0, 124.1, 125.6, 125.7, 125.9, 126.0, 126.1, 126.6, 127.2, 127.8, 129.1, 129.7, 130.1, 130.7, 131.1, 131.3 | [12][14] |

| IR Spectroscopy | (ATR) ν: 3047, 1588, 1481, 1429, 1015, 966, 835, 751, 706 cm⁻¹ | [12] |

| Mass Spectrometry | Monoisotopic Mass: 279.98876 Da | [10] |

| UV-Vis | Gas-phase UV absorption spectra have been studied at elevated temperatures. | [7] |

Experimental Protocols

The synthesis of this compound typically involves the electrophilic bromination of pyrene.[5] Several methods have been reported, offering different yields and scalability.[2][3][12]

Protocol 1: Synthesis using N-Bromosuccinimide (NBS)

This widely cited method utilizes NBS as the brominating agent in an organic solvent like N,N-dimethylformamide (DMF).[5][7]

Methodology:

-

Dissolve pyrene (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottomed flask.[7]

-

Slowly add a solution of N-bromosuccinimide (NBS) (1.05 mmol) in anhydrous DMF (5 mL) dropwise to the pyrene solution.[7]

-

Stir the reaction mixture at room temperature for 24 hours.[7]

-

After the reaction is complete, pour the mixture into deionized water (50 mL).[7]

-

Extract the product with dichloromethane (3 x 100 mL).[7]

-

Combine the organic phases, wash thoroughly with deionized water, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).[7]

-

Remove the solvent under reduced pressure to yield the crude product as a light yellow solid.[7]

-

Purify the crude product by recrystallization from hexane (B92381) to obtain pure this compound.[5][7]

Protocol 2: Synthesis using HBr and H₂O₂

This protocol provides a simple and chromatography-free procedure for larger-scale synthesis.[2][12]

Methodology:

-

In a three-necked round-bottom flask, combine pyrene (49.44 mmol) with a 1:1 v/v mixture of MeOH/Et₂O (125 mL).[2]

-

Add HBr (48% w/w aqueous solution, 54.39 mmol) dropwise to the mixture.[2]

-

Cool the resulting mixture to 15 °C using an ice-water bath and stir for 10 minutes.[2][12]

-

Add H₂O₂ (30% w/w aqueous solution, 51.92 mmol) dropwise over 30 minutes.[2]

-

Stir the mixture overnight under a nitrogen atmosphere.[2]

-

Collect the precipitate by filtration and wash with a small amount of cold ethanol (B145695) and diethyl ether to yield the final product.[2]

Key Applications in Research and Drug Development

This compound is a versatile compound with applications spanning materials science, analytical chemistry, and biological research.[1]

-

Organic Electronics: It is a key intermediate in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.[1][4][5] The bromo-group allows for further functionalization through cross-coupling reactions to create complex, tailored molecules.[4]

-

Fluorescent Probes: The pyrene core exhibits unique fluorescence properties, including the ability to form excimers. This makes this compound a useful starting material for developing fluorescent probes and sensors for detecting various analytes.[1][4][15]

-

Biological and Toxicological Research: As a representative brominated PAH, this compound is used in studies to understand the cellular effects, DNA damage, and toxicology of this class of environmental contaminants.[1][15][] It has been utilized in studies on the cleavage of DNA and in the preparation of DNA base analogs.[][17]

-

Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds, aiding in the creation of new drug candidates.[1]

Process Visualization: Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[18][19] It may also cause respiratory irritation (H335).[18][19]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or outdoors.[19][20] Avoid breathing dust, fumes, or spray.[18][19] Wash hands and any exposed skin thoroughly after handling.[18]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and appropriate respiratory protection (e.g., N95 dust mask).[20][21]

-

Storage: Store in a cool, dry, and dark place in a well-sealed container at room temperature.[6][7]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[18] If in eyes, rinse cautiously with water for several minutes.[18][19] If inhaled, move the person to fresh air.[18][19] Seek medical attention if irritation persists or if you feel unwell.[19][20]

Conclusion

This compound is a high-value chemical intermediate with well-defined physical and chemical properties.[5] Its utility as a precursor in the synthesis of organic semiconductors, fluorescent materials, and complex molecular architectures underscores its importance in both academic research and industrial applications.[1][5] The availability of robust and scalable synthetic protocols allows for its reliable production, facilitating further exploration of pyrene-based derivatives in drug discovery, materials science, and beyond. Proper adherence to safety protocols is essential when handling this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are the primary applications of this compound ?_Chemicalbook [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. This compound CAS#: 1714-29-0 [m.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound | C16H9Br | CID 159627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. orgsyn.org [orgsyn.org]

- 13. This compound(1714-29-0) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound | 1714-29-0 | FB00284 | Biosynth [biosynth.com]

- 17. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. echemi.com [echemi.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. 1-ブロモピレン 96% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Synthesis of 1-Bromopyrene from Pyrene using N-Bromosuccinimide (NBS)

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the synthesis of 1-bromopyrene from pyrene (B120774), with a specific focus on the use of N-Bromosuccinimide (NBS) as the brominating agent. It includes a detailed examination of the reaction mechanism, a summary of various experimental conditions, and a complete experimental protocol.

Introduction

Pyrene is a polycyclic aromatic hydrocarbon (PAH) noted for its unique photophysical properties, such as a long-excited state lifetime and strong emission, making it a valuable building block in the development of functional materials for optoelectronic applications. Consequently, functionalized pyrene derivatives are in high demand. This compound is a key synthetic intermediate, providing a reactive handle for introducing a wide range of functional groups through cross-coupling reactions and other transformations.[1][2]

While various methods exist for the bromination of pyrene, including the use of molecular bromine (Br₂) or systems like hydrobromic acid with hydrogen peroxide (HBr/H₂O₂), N-Bromosuccinimide (NBS) offers a reliable and often high-yielding alternative.[1][2] NBS is a versatile reagent that can act as a source of electrophilic bromine for aromatic substitutions.[3][4] This guide details the synthesis of this compound using NBS, covering the underlying mechanism, experimental procedures, and purification strategies.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of pyrene is a classic example of an electrophilic aromatic substitution reaction. The pyrene ring is electron-rich and susceptible to attack by electrophiles.[5] The positions at the non-K region (1, 3, 6, and 8) are the most reactive and exhibit similar reactivity, which can sometimes lead to mixtures of isomers depending on the reaction conditions.[6]

In this reaction, NBS serves as the source of the bromine electrophile (Br⁺). The reaction proceeds in two main steps:

-

Attack by the π-system: The π-electron system of the pyrene ring attacks the electrophilic bromine atom from NBS, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A base (such as the succinimide (B58015) anion) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the pyrene ring and yielding the this compound product.

Caption: Mechanism of electrophilic bromination of pyrene.

Data Presentation: Reaction Conditions and Yields

The synthesis of this compound can be achieved under various conditions. While NBS is a consistently effective reagent, factors such as solvent, temperature, and reaction time can influence the yield and purity of the product.[6] The following table summarizes reported conditions for the bromination of pyrene.

| Brominating Agent | Solvent(s) | Temperature | Time | Yield (%) | Reference |

| NBS | DMF | Room Temp. | Overnight | 94% | [1] |

| NBS | Dichloromethane (CH₂Cl₂) | Varies | Varies | High | [6] |

| NBS with Benzoyl Peroxide | Varies | Varies | Varies | High | [6] |

| HBr / H₂O₂ | MeOH / Et₂O | Room Temp. | 12 h | 96% | [6] |

| HBr / H₂O₂ | MeOH / Et₂O | 30 °C | 12 h | 90% | [7] |

| Br₂ | CCl₄ | Room Temp. | > 2 h | 71% | [6] |

Note: DMF (Dimethylformamide), MeOH (Methanol), Et₂O (Diethyl ether), CCl₄ (Carbon tetrachloride).

Experimental Protocols

This section provides a detailed, generalized methodology for the synthesis of this compound using NBS, compiled from established procedures.[1] It also includes common purification techniques mentioned in the literature.[2][8][9]

4.1 Materials and Reagents

-

Pyrene

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Sodium Thiosulfate (B1220275) (for quenching)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for extraction and purification (e.g., Dichloromethane, Hexane (B92381), Ethyl Acetate)

4.2 Experimental Workflow

Caption: General workflow for the synthesis of this compound.

4.3 Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrene (1.0 eq) in a suitable anhydrous solvent like DMF or CH₂Cl₂. The reaction should be protected from light by wrapping the flask in aluminum foil, as darkness can have a positive effect on yield in NBS reactions.[6]

-

Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.05-1.1 eq) portion-wise at room temperature.

-

Reaction: Allow the mixture to stir at room temperature overnight (approx. 12-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Work-up:

-

Upon completion, pour the reaction mixture into deionized water.

-

Add a saturated solution of sodium thiosulfate to quench any unreacted bromine.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane.[1]

-

Wash the combined organic layers sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

4.4 Purification

The crude product obtained is typically a pale yellow solid.[9] Purification is often necessary to remove unreacted starting material and potential di-brominated side products.

-

Recrystallization: This is a common and effective method. The crude solid can be dissolved in a minimal amount of a hot solvent (e.g., hexane or ethanol) and allowed to cool slowly, often in a freezer, to induce crystallization. The purified crystals are then collected by filtration.[9]

-

Column Chromatography: For higher purity, flash column chromatography on silica (B1680970) gel can be employed.[7] A non-polar eluent system, such as hexane or a hexane/ethyl acetate (B1210297) mixture, is typically used.[1]

-

Complexation: An alternative method involves forming a complex of the crude this compound with picric acid, which can be isolated. The pure this compound is then recovered by treating the complex with an alkali solution.[8]

4.5 Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure. The proton NMR spectrum for this compound is complex but shows characteristic signals in the aromatic region.[7][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the compound.[9]

-

Melting Point: The melting point of pure this compound is reported to be 93–94 °C.[9]

Conclusion

The synthesis of this compound from pyrene using N-bromosuccinimide is an efficient and high-yielding method for producing this valuable synthetic intermediate. The reaction proceeds via an electrophilic aromatic substitution mechanism. By carefully controlling reaction conditions, particularly the choice of solvent and exclusion of light, and employing appropriate purification techniques such as recrystallization or column chromatography, high-purity this compound can be reliably obtained for further use in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. CN108299149B - Synthesis method of high-purity OLED intermediate this compound - Google Patents [patents.google.com]

- 9. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Solubility of 1-Bromopyrene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-bromopyrene, a key intermediate in the OLED industry and a model compound for polycyclic aromatic hydrocarbon (PAH) research.[1] Understanding its solubility is crucial for its synthesis, purification, handling, and application in various chemical processes.[2]

Introduction to this compound

This compound (C₁₆H₉Br) is a solid, crystalline powder, typically white to pale yellow, with a molecular weight of 281.15 g/mol .[2] As a derivative of pyrene, a polycyclic aromatic hydrocarbon, its solubility is largely governed by the principle of "like dissolves like," indicating a preference for nonpolar, organic solvents over polar ones like water.

Solubility Profile of this compound

| Solvent Classification | Solvent | Solubility Description | Citation |

| Halogenated | Chloroform (CHCl₃) | Soluble | [2] |

| Dichloromethane (CH₂Cl₂) | Soluble | ||

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Limited/Slight; enhanced by heating and sonication | [2] |

| Alcohols | Methanol (CH₃OH) | Limited/Slight | [2] |

Due to the scarcity of specific quantitative data, the solubility of the parent compound, pyrene, can offer valuable insights. Pyrene, being a nonpolar PAH, exhibits good solubility in nonpolar and moderately polar organic solvents such as benzene, toluene, and chloroform.[3] The introduction of a bromine atom in this compound increases its molecular weight and may slightly alter its polarity, which can influence its solubility relative to pyrene.

Experimental Protocols for Solubility Determination

A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data. The following section outlines a general methodology for determining the solubility of a solid organic compound like this compound.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with hotplate)

-

Syringe filters (chemically compatible with the solvent)

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or a small Erlenmeyer flask). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the container in a constant temperature bath and agitate it for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation helps to maximize the contact between the solute and the solvent.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed in the temperature bath for several hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to prevent precipitation of the solute upon cooling.

-

Filtration: Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilution and Analysis: Dilute the filtered solution to a known volume with the same solvent. The concentration of this compound in the diluted solution is then determined using a suitable analytical technique.

-

UV-Vis Spectroscopy: If this compound has a distinct chromophore, a calibration curve can be prepared using standards of known concentrations to determine the concentration of the saturated solution.

-

HPLC: A more robust method involves using HPLC with a suitable column and detector (e.g., UV or fluorescence). A calibration curve is similarly generated to quantify the concentration of this compound.

-

-

Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mol/L) from the determined concentration and the dilution factor.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental processes related to this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Caption: A standard experimental workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, its qualitative behavior as a polycyclic aromatic hydrocarbon suggests good solubility in nonpolar organic solvents. For researchers and professionals in drug development and materials science, the experimental protocols and workflows provided in this guide offer a solid foundation for handling and studying this important compound. Further research to quantify the solubility of this compound in a broader range of solvents would be a valuable contribution to the field.

References

A Comprehensive Technical Guide to the Electrophilic Bromination of Pyrene for the Synthesis of 1-Bromopyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the electrophilic bromination of pyrene (B120774) to selectively synthesize 1-Bromopyrene, a key intermediate in the development of advanced materials and pharmaceuticals. This document details the underlying reaction mechanism, presents various experimental protocols, and offers a comparative analysis of different synthetic methodologies.

Introduction

Pyrene, a polycyclic aromatic hydrocarbon (PAH), is a valuable building block in materials science and medicinal chemistry due to its unique photophysical properties.[1] Functionalization of the pyrene core, particularly through bromination, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to construct more complex molecular architectures.[2] The selective synthesis of this compound is of particular importance as it serves as a crucial precursor for organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.[3][4]

Electrophilic aromatic substitution is the primary method for the bromination of pyrene. The inherent electronic structure of pyrene directs electrophilic attack to the 1, 3, 6, and 8 positions, which are the most electron-rich and sterically accessible sites.[5][6] This inherent regioselectivity allows for the preferential formation of this compound under controlled reaction conditions.

Reaction Mechanism and Regioselectivity

The electrophilic bromination of pyrene proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the generation of a bromine electrophile (Br+) or a polarized bromine molecule. This electrophile is then attacked by the π-electron system of the pyrene ring, leading to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. The attack preferentially occurs at the 1-position due to the higher electron density and the ability to form a more stable carbocation intermediate compared to other positions. Finally, a proton is eliminated from the 1-position, restoring the aromaticity of the pyrene ring and yielding this compound.

The unique electronic structure of pyrene dictates the preferential electrophilic aromatic substitution at the 1-, 3-, 6-, and 8-positions.[6] However, under mono-bromination conditions, the 1-position is the most reactive site, leading to the selective formation of this compound. Further bromination can lead to di-, tri-, and even tetrabrominated products, with substitution occurring at the other activated positions (3, 6, and 8).[6]

Experimental Protocols

Several methods have been reported for the synthesis of this compound, each employing different brominating agents and reaction conditions. The choice of method often depends on factors such as desired yield, purity, scale, and environmental considerations.

Bromination using Bromine (Br₂) in Carbon Tetrachloride (CCl₄)

A traditional method for the synthesis of this compound involves the direct bromination of pyrene with elemental bromine in a chlorinated solvent like carbon tetrachloride.[6]

Protocol:

-

Dissolve pyrene in carbon tetrachloride in a round-bottom flask.

-

Slowly add a solution of bromine in carbon tetrachloride to the pyrene solution dropwise over a period of 2 hours, with constant stirring.

-

Continue stirring the reaction mixture until the red color of the bromine disappears and the solution turns yellow.

-

Extract the reaction mixture with water to remove any unreacted bromine and hydrobromic acid.

-

The obtained solid is then dissolved in ethanol (B145695) and cooled to induce crystallization, yielding this compound as yellow crystals.[6]

Note: Due to the toxicity and environmental concerns associated with carbon tetrachloride, alternative solvents are now more commonly used.[1]

Bromination using Hydrobromic Acid (HBr) and Hydrogen Peroxide (H₂O₂)

This method offers a safer and more environmentally friendly alternative to using elemental bromine and chlorinated solvents.[7]

Protocol:

-

Combine pyrene with a mixture of methanol (B129727) and diethyl ether (1:1 v/v) in a three-necked round-bottom flask.[6]

-

Add hydrobromic acid (48% aqueous solution) dropwise to the mixture.[6]

-

Cool the resulting mixture to 15 °C using an ice-water bath and stir for 10 minutes.[6]

-

Add hydrogen peroxide (30% aqueous solution) dropwise over 30 minutes.[6]

-

Stir the mixture overnight under a nitrogen atmosphere.[6]

-

Collect the precipitate by filtration and wash with a small amount of cold ethanol and diethyl ether to obtain this compound.[6]

Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient and widely used brominating agent for the synthesis of this compound, particularly for smaller-scale reactions.[3]

Protocol:

-

Dissolve pyrene in anhydrous N,N-dimethylformamide (DMF).[4]

-

Slowly add a solution of NBS in anhydrous DMF dropwise to the pyrene solution at room temperature.[4][8]

-

Stir the reaction mixture at room temperature for 24 hours.[4][8]

-

After the reaction is complete, pour the mixture into deionized water and extract with dichloromethane.[4]

-

Combine the organic phases, wash thoroughly with deionized water, and dry over anhydrous magnesium sulfate.[4]

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization from hexane.[4]

Bromination using Dibromohydantoin

Dibromohydantoin is another effective brominating agent that offers high yields and cleaner reactions.[4][9]

Protocol:

-

Dissolve pyrene in an organic solvent such as dichloromethane.[4]

-

Add dibromohydantoin to the solution and stir the reaction mixture.

-

After the reaction is complete, filter the mixture.

-

The obtained solid is then recrystallized to yield pure this compound.[4]

Data Presentation

The following table summarizes the quantitative data from various reported methods for the synthesis of this compound.

| Brominating Agent | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |

| Br₂ | CCl₄ | 2 h (stir until yellow) | Room Temperature | 71 | - | [6] |

| HBr / H₂O₂ | MeOH/Et₂O | Overnight | 15 °C to Room Temp. | 77-96 | 93-94 | [6][7][10] |

| NBS | DMF | 24 h | Room Temperature | 85 | 103-104 | [4][8] |

| Dibromohydantoin | Dichloromethane | - | - | ≥95 | - | [4][9] |

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated.

Caption: Reaction mechanism of the electrophilic bromination of pyrene.

Caption: Experimental workflow for the synthesis of this compound using HBr/H₂O₂.

Conclusion

The electrophilic bromination of pyrene is a fundamental and efficient method for the synthesis of this compound. Several reliable protocols exist, with the HBr/H₂O₂ and NBS methods offering significant advantages in terms of safety, yield, and ease of execution. The choice of the most suitable method will depend on the specific requirements of the research or development project. This guide provides the necessary technical details to enable researchers and professionals to confidently perform this important transformation and utilize this compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 1714-29-0 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. CN108299149B - Synthesis method of high-purity OLED intermediate this compound - Google Patents [patents.google.com]

- 10. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review [mdpi.com]

Technical Guide: Physicochemical Properties of 1-Bromopyrene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the melting and boiling points of 1-Bromopyrene, a key intermediate in various fields including organic synthesis, environmental science, and materials research.[1] The document outlines its key physical constants, experimental methodologies for their determination, and a representative synthesis and purification workflow.

Physical Properties: Melting and Boiling Points

This compound is typically a white to pale yellow or light brown crystalline solid at room temperature.[2] Its thermal properties are critical for its handling, purification, and application in various chemical processes.[2] The table below summarizes the reported melting and boiling point ranges for this compound.

| Parameter | Value | Conditions |

| Melting Point | 98 - 105 °C | Atmospheric Pressure |

| 102 - 105 °C[1][2][3][4][5] | ||

| 95.0 - 102.0 °C[6] | ||

| 98 °C[6] | ||

| Boiling Point | 255 °C | 7 mmHg[1][3][4][6] |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and determination of the melting point of this compound.

2.1. Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the electrophilic bromination of pyrene.[2]

-

Reaction Setup: The reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as N,N-dimethylformamide (DMF) or dichloromethane.[2]

-

Procedure: The reaction proceeds at room temperature.[2]

-

Work-up and Isolation: Upon completion, the product is isolated through extraction.[2] The organic phases are combined, washed with deionized water, and then dried over anhydrous magnesium sulfate (B86663) (MgSO4).[4]

-

Purification: The solvent is removed under reduced pressure to yield the crude product.[4] Further purification is achieved by recrystallization, often using hexane, to obtain pure this compound as a light yellow powder.[2][4] A melting point of 103-104°C has been reported for the recrystallized product.[4]

2.2. Melting Point Determination

The melting point of this compound is determined using a standard melting point apparatus.

-

Sample Preparation: A small amount of the dried, purified this compound crystals is placed into a capillary tube, which is then sealed at one end.

-

Apparatus: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate. The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

2.3. Boiling Point Determination under Reduced Pressure

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is typically determined under reduced pressure to prevent decomposition.

-

Apparatus: A distillation apparatus suitable for vacuum distillation is assembled.

-

Procedure: The purified this compound is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 7 mmHg).

-

Measurement: The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Logical Workflow: Synthesis and Purification of this compound

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A flowchart of the synthesis and purification of this compound.

References

A Technical Guide to High-Purity 1-Bromopyrene for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, pricing, and synthetic applications of high-purity 1-bromopyrene, a key building block in the development of novel diagnostics and therapeutics.

Introduction

This compound, a brominated polycyclic aromatic hydrocarbon (PAH), is a pivotal intermediate in the synthesis of a wide array of functional molecules.[1][2] Its unique photophysical properties, including high fluorescence quantum yield, and its utility as a synthetic handle for carbon-carbon bond formation, make it an invaluable resource for researchers in materials science, chemical biology, and drug development.[3] This technical guide provides a comprehensive overview of the commercial availability and pricing of high-purity this compound, alongside detailed experimental protocols for its use in key synthetic transformations.

Commercial Suppliers and Pricing of High-Purity this compound

The accessibility of high-purity this compound is crucial for reproducible and reliable research outcomes. A survey of prominent chemical suppliers reveals a range of available purities and pricing structures. For researchers and procurement managers, a clear comparison of these offerings is essential for making informed purchasing decisions.

| Supplier | Purity | Pack Size(s) | Price (USD) |

| Sigma-Aldrich | 96% | 1g | €67.70 |

| 96% | - | - | |

| Thermo Scientific Chemicals | 95% | 5g | - |

| Chem-Impex | ≥98% | 5g, 25g, 100g, 250g | $16.60, $51.30, $171.10, $412.50 |

| TCI America | >95.0% | 25g | - |

| Boron Molecular | - | 25g, 100g, 500g | $40.00 - $588.00 |

| ChemScene | ≥98% | 100mg | $34.00 |

| P212121 | >97% | 1g, 5g, 25g, 100g | Starting from $55.00 |

| Ality Group | 99% | Inquire for bulk | - |

| China Skyrun Industrial Co., Ltd | 98%, 99% | Inquire for bulk | $0.1/kg (Industrial), $100/kg (99%) |

| Shenyang Mole Pharmaceutical Technology | - | Inquire for details | - |

| Puyang Huicheng Electronic Material Co., Ltd. | - | Inquire for details | - |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability. Some suppliers offer bulk quantities upon request.

Experimental Protocols

This compound is a versatile substrate for a variety of cross-coupling reactions, enabling the synthesis of complex pyrene-based architectures. The following section details established protocols for the synthesis of this compound and its subsequent use in Sonogashira and Suzuki couplings.

Synthesis of this compound

A reliable, chromatography-free method for the synthesis of this compound from pyrene (B120774) has been well-documented.[4]

Materials:

-

Pyrene

-

Methanol (MeOH)

-

Diethyl ether (Et2O)

-

Hydrobromic acid (HBr, 48% w/w aq. solution)

-

Hydrogen peroxide (H2O2, 30% w/w aq. solution)

-

Dichloromethane (CH2Cl2)

-

Sodium hydroxide (B78521) (NaOH, 1 M aq. solution)

-

Saturated aqueous sodium chloride (NaCl) solution

-

Magnesium sulfate (B86663) (MgSO4)

Procedure:

-

In a 500-mL round-bottomed flask, combine pyrene (20.0 g, 98.9 mmol) with a 1:1 (v/v) mixture of MeOH and Et2O (250 mL).

-

With vigorous stirring, add HBr (12.3 mL, 109 mmol) via syringe.

-

Cool the reaction mixture to 15 °C using a water bath.

-

Slowly add H2O2 (10.4 mL, 104 mmol) over 30 minutes.

-

Remove the cooling bath and stir the mixture for 16 hours at ambient temperature.

-

Add water (150 mL) and extract the mixture with CH2Cl2 (2 x 250 mL).

-

Wash the combined organic extracts with 1 M NaOH (150 mL) and saturated aq. NaCl (2 x 150 mL).

-

Dry the organic layer over MgSO4, filter through a plug of silica gel, and rinse the silica with CH2Cl2.

-

Remove the solvent by rotary evaporation and dry the resulting solid in vacuo to yield this compound as a pale yellow powder.

Sonogashira Coupling of this compound

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, such as this compound.[1][5][6][7] This reaction is widely used to synthesize 1-ethynylpyrene (B1663964) and its derivatives.

Materials:

-

This compound

-

Terminal alkyne (e.g., ethynyltrimethylsilane)

-

Palladium catalyst (e.g., Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et3N)

-

Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%) in the chosen solvent.

-

Add triethylamine (2-3 equivalents) to the mixture.

-

Add the terminal alkyne (1.1-1.5 equivalents) dropwise.

-

Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki Coupling of this compound

The Suzuki-Miyaura coupling enables the synthesis of biaryl compounds by reacting an organoboron species with an organic halide.[8][9][10][11] This is a common method for introducing aryl or vinyl substituents at the 1-position of pyrene.

Materials:

-

This compound

-

Aryl or vinyl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a phosphine (B1218219) ligand)

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., 1-5 mol%), and the base (2-3 equiv).

-

Add the deoxygenated solvent system.

-

Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-110 °C) for several hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH2Cl2).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization.

Key Synthetic Pathways and Workflows

The utility of this compound in constructing complex molecular architectures is best illustrated through its reaction pathways and experimental workflows.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Workflow for the synthesis and application of a pyrene-based fluorescent probe.

Conclusion

High-purity this compound is a commercially accessible and synthetically versatile building block that is indispensable for the development of advanced materials and biomedical tools. This guide has provided a comparative overview of commercial suppliers and pricing, along with detailed and actionable experimental protocols for its use in key synthetic transformations. The illustrative diagrams of reaction pathways and experimental workflows further clarify the central role of this compound in the creation of functional pyrene-based molecules. For researchers and professionals in drug development, a thorough understanding of the procurement and application of this key intermediate is paramount to advancing their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Historical Synthesis of 1-Bromopyrene

For researchers, scientists, and professionals in drug development, understanding the historical synthesis of key chemical building blocks like 1-bromopyrene offers valuable insights into the evolution of organic chemistry and informs contemporary synthetic strategies. This in-depth technical guide explores the foundational methods for the synthesis of this compound, presenting detailed experimental protocols, quantitative data, and workflow diagrams to facilitate a comprehensive understanding of these core reactions.

Introduction

Pyrene (B120774), a polycyclic aromatic hydrocarbon, has long captured the interest of chemists due to its unique photophysical properties. Its derivatives, particularly this compound, serve as crucial intermediates in the synthesis of advanced materials and pharmaceutical compounds.[1][2][3] The regioselective introduction of a bromine atom at the C1 position of the pyrene nucleus has been a subject of study for nearly a century, with early methods laying the groundwork for modern synthetic approaches. Electrophilic substitution on the pyrene ring preferentially occurs at the 1, 3, 6, and 8 positions, making the synthesis of monosubstituted derivatives like this compound a challenge of controlling selectivity.[4]

Core Historical Synthetic Methods

The historical synthesis of this compound is primarily dominated by direct electrophilic bromination of pyrene. This section details the key historical methods, providing both procedural information and reported quantitative outcomes.

Direct Bromination with Elemental Bromine

The seminal work on the synthesis of this compound was reported by Lock in 1937.[1][2] This method involves the direct reaction of pyrene with elemental bromine in a suitable solvent.

In a 500-mL, three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and a dropping funnel, 8.08 g (0.040 mole) of pyrene is dissolved in 80 mL of carbon tetrachloride.[5] A solution of 2.0 mL of bromine (6.24 g, 0.039 mole) in 30 mL of carbon tetrachloride is added dropwise over a period of 2–3 hours.[5] The resulting orange solution is stirred overnight.[5] The reaction mixture is then washed with three 100-mL portions of water and dried over anhydrous calcium chloride.[5] The solvent is removed under reduced pressure. The pale yellow solid residue is dissolved in 10 mL of benzene, and the solution is treated with a small amount of activated carbon.[5] The filtrate is diluted with 120 mL of absolute ethanol, and the solution is distilled until about 80–90 mL of solvent remains and then cooled. The this compound crystallizes as pale yellow flakes.[5]

| Method | Reagents | Solvent | Yield | Melting Point (°C) | Reference |

| Lock (1937) | Pyrene, Br₂ | CCl₄ | 71-86% | 93-95 | [1][5] |

A logical workflow for this foundational synthesis is depicted below.

References

- 1. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. chem.as.uky.edu [chem.as.uky.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Thermodynamic and Photophysical Properties of 1-Bromopyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromopyrene (CAS: 1714-29-0) is a brominated polycyclic aromatic hydrocarbon (PAH) derived from pyrene (B120774). Its unique molecular structure, combining the large, planar pyrene core with a reactive bromine substituent, makes it a compound of significant interest across various scientific disciplines. It serves as a crucial building block in organic synthesis, a key intermediate for advanced materials, and a model compound in environmental and toxicological studies.[1][2] This technical guide provides a comprehensive overview of the core thermodynamic and photophysical properties of this compound, details common experimental protocols, and outlines its primary applications in research and development. Its utility is particularly noted in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and as a standard in analytical chemistry.[1][3]

Core Chemical and Physical Properties

This compound is typically a white to pale yellow crystalline powder at room temperature.[3][4] The presence of the pyrene moiety and the bromine atom dictates its chemical reactivity and physical characteristics.

| Property | Value | Reference |

| CAS Number | 1714-29-0 | [1][5] |

| Molecular Formula | C₁₆H₉Br | [1][5] |

| Molecular Weight | 281.15 g/mol | [1][3][5] |

| Appearance | White to yellow to tan powder/crystalline solid | [1][3][4] |

| Purity | ≥96-98% (typically) | [1] |

Thermodynamic Properties

The thermodynamic data of this compound are essential for understanding its stability, phase behavior, and handling requirements. These properties are critical for predicting its behavior in various chemical processes, from synthesis to application.

| Property | Value | Reference / Notes |

| Melting Point | 102-105 °C | [1][3][5] (Commonly cited range) |

| 98 °C | [6] | |

| Boiling Point | 255 °C (at 7 mmHg) | [1][5][6][7] |

| Density | 1.578 g/cm³ | [1] |

| 1.432 g/cm³ | [5][7] (Rough estimate) | |

| Vapour Pressure | 5.91 x 10⁻⁷ mmHg (at 25 °C) | [7] |

| Enthalpy of Fusion (ΔfusH°) | 29.39 kJ/mol | [8] (Joback Method Calculation) |

| Enthalpy of Vaporization (ΔvapH°) | 66.19 kJ/mol | [8] (Joback Method Calculation) |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), DMSO (slight); Insoluble in Water | [3][4][5][6] |

| Octanol/Water Partition Coeff. (logP) | 5.346 | [8] (Crippen Method Calculation) |

Photophysical Properties

The photophysical characteristics of this compound are dominated by its extended π-conjugated pyrene core. However, the bromine atom significantly modulates these properties due to the "heavy-atom effect," which promotes intersystem crossing from the excited singlet state to the triplet state. This typically leads to a decrease in fluorescence efficiency compared to the parent pyrene molecule.[9]

| Property | Value | Reference / Notes |

| Absorption Maxima (λ_abs) | Gas-phase UV spectra have been studied. | [5][10] Specific solution-phase maxima are not readily available in compiled sources. |

| Emission Maxima (λ_em) | Data not readily available. | The emission is expected to be characteristic of a substituted pyrene. |

| Fluorescence Quantum Yield (Φf) | Data not readily available. | Expected to be lower than that of unsubstituted pyrene (Φf ≈ 0.32 in cyclohexane) due to the heavy-atom effect.[9] |

| Excited-State Lifetime (τ) | Data not readily available. | |

| Electron Affinity (EA) | 0.72 ± 0.10 eV | [8] |

Experimental Protocols

Synthesis of this compound via Electrophilic Bromination

A widely cited and reliable method for synthesizing this compound is the direct bromination of pyrene using N-bromosuccinimide (NBS).[3][5]

Methodology:

-

Dissolution: Pyrene (1.0 mmol) is dissolved in an anhydrous organic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (10 mL) in a round-bottom flask.[3][5]

-

Reagent Addition: A solution of N-bromosuccinimide (NBS) (1.05 mmol) in the same solvent (5 mL) is added dropwise to the pyrene solution at room temperature.[5]

-

Reaction: The mixture is stirred at room temperature, typically for 24 hours, under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]

-

Quenching and Extraction: Upon completion, the reaction mixture is poured into deionized water (50 mL) and extracted multiple times with dichloromethane (e.g., 3 x 100 mL).[5]

-

Washing and Drying: The combined organic phases are washed thoroughly with deionized water, dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄), and filtered.[5]

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Pure this compound is obtained as a light yellow solid via recrystallization from a suitable solvent, such as hexane.[3][5]

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.[9]

Methodology:

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄ or a well-characterized pyrene derivative).

-

Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions should be kept low (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and instrument parameters.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.

-

Determine the gradient (slope) of each line (Gradₓ for the sample and Gradₛₜ for the standard).

-

-

Calculation: Calculate the quantum yield of the sample (Φₓ) using the following equation:[9]

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent used for the sample (x) and standard (st). If the same solvent is used, this term cancels out.

-

Applications in Research and Development

This compound is a versatile compound with a broad range of applications driven by its unique properties.

-

Organic Synthesis: It is a fundamental building block for creating more complex pyrene-based molecules and functional materials.[1] The bromine atom can be readily substituted via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new functional groups.

-

Materials Science: It is a key intermediate in the synthesis of advanced materials, particularly organic semiconductors used in OLEDs.[3]

-

Fluorescent Probes: The pyrene core is highly fluorescent and sensitive to its local environment, making its derivatives, including those from this compound, useful as fluorescent probes and labels in biological and chemical sensing.[1]

-

Environmental and Toxicological Research: As a stable PAH derivative, it serves as a model compound for studying the environmental fate, transport, and toxicological effects of brominated PAHs.[1][4]

-

Drug Development: While not a drug itself, it plays a role in the synthesis of pharmaceutical intermediates, aiding in the development of new drug candidates.[1] It is also used in the preparation of DNA base analogs for research purposes.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 1714-29-0 [m.chemicalbook.com]

- 6. This compound | 1714-29-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. guidechem.com [guidechem.com]

- 8. This compound (CAS 1714-29-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. benchchem.com [benchchem.com]

- 10. 1-溴芘 96% | Sigma-Aldrich [sigmaaldrich.com]

The Electronic Landscape and Reactive Potential of 1-Bromopyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromopyrene, a key derivative of the polycyclic aromatic hydrocarbon pyrene (B120774), serves as a pivotal building block in the synthesis of advanced functional materials with applications spanning organic electronics to biomedical imaging.[1] Understanding its electronic structure is paramount to predicting its reactivity and effectively harnessing its synthetic potential. This technical guide provides an in-depth analysis of the electronic properties and predicted reactivity of this compound, supported by experimental protocols for its synthesis and key transformations.

Introduction

Pyrene and its derivatives are of significant interest due to their unique photophysical and electronic properties. The introduction of a bromine atom at the 1-position of the pyrene core significantly influences its electronic distribution and, consequently, its chemical reactivity. This modification provides a versatile handle for further functionalization, primarily through cross-coupling reactions and electrophilic aromatic substitutions. This guide will explore the theoretical underpinnings of this compound's reactivity and provide practical experimental details for its use in synthetic chemistry.

Electronic Structure of this compound

The bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. Its inductive effect withdraws electron density from the pyrene core, making it less reactive than unsubstituted pyrene. However, through resonance, the bromine atom can donate a lone pair of electrons to the aromatic system, which preferentially increases the electron density at the ortho and para positions. In the case of this compound, this directs incoming electrophiles to the 3-, 6-, and 8-positions.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description | Reference/Justification |

| HOMO Energy | Expected to be slightly lower than pyrene due to the inductive effect of bromine. | Inferred from general principles of substituent effects on aromatic systems.[2] |

| LUMO Energy | Expected to be slightly lower than pyrene. | Inferred from general principles of substituent effects on aromatic systems.[2] |

| HOMO-LUMO Gap | Expected to be similar to or slightly smaller than that of pyrene. | Inferred from studies on other substituted pyrenes.[3] |

| Electron Density | Highest at the 1, 3, 6, and 8 positions of the pyrene core. The bromine atom increases electron density at the 3, 6, and 8 positions via resonance. | Based on the known directing effects of halogens in electrophilic aromatic substitution. |

| Electron Affinity (EA) | 0.72 ± 0.10 eV | [5][6] |

Predicted Reactivity of this compound

The electronic structure of this compound dictates its reactivity in various chemical transformations. The presence of the C-Br bond and the activated positions on the pyrene ring are the primary sites for chemical modification.

Electrophilic Aromatic Substitution

As discussed, the bromine atom directs incoming electrophiles to the 3-, 6-, and 8-positions. Further bromination of this compound is a common reaction to produce di- and tetrabrominated pyrenes, which are also valuable synthetic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is susceptible to cleavage by palladium catalysts, enabling a variety of cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting with an organoboron species, is a particularly powerful tool for elaborating the structure of this compound.

Experimental Protocols

Synthesis of this compound from Pyrene

Method 1: Using N-Bromosuccinimide (NBS)

A widely cited method for the synthesis of this compound involves the electrophilic bromination of pyrene using N-bromosuccinimide (NBS) in an organic solvent.[7]

-

Reactants: Pyrene, N-Bromosuccinimide (NBS)

-

Solvent: N,N-dimethylformamide (DMF) or Dichloromethane (B109758) (CH₂Cl₂)

-

Procedure:

-

Dissolve pyrene in the chosen solvent.

-

Add NBS to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Perform an aqueous work-up to remove the succinimide (B58015) byproduct and any remaining NBS.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization, typically from hexane.

-

Method 2: Using Dibromohydantoin

-

Reactants: Pyrene, Dibromohydantoin

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Procedure:

-

Dissolve pyrene in dichloromethane.

-

Add dibromohydantoin to the solution.

-

Stir the reaction at room temperature.

-

Filter the reaction mixture.

-

Recrystallize the solid product to obtain pure this compound.[5]

-

Further Bromination of this compound

Synthesis of 1,6- and 1,8-Dibromopyrene

-

Reactants: this compound, Bromine

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add a solution of bromine in dichloromethane dropwise.

-

Stir the reaction mixture.

-

Isolate the product mixture of 1,6- and 1,8-dibromopyrene. The isomers can be separated by chromatography. A yield of approximately 35% for each isomer has been reported.[8][9]

-

Synthesis of 1,3,6,8-Tetrabromopyrene (B107014) from Pyrene

While not a direct reaction of this compound, this protocol is relevant for producing highly brominated pyrenes.

-

Reactants: Pyrene, Bromine

-

Solvent: Nitrobenzene

-

Procedure:

-

Dissolve pyrene in nitrobenzene.

-

Add bromine dropwise to the solution with vigorous stirring at 80 °C.

-

Heat the reaction mixture to 120 °C and maintain for 12 hours.

-

Cool the mixture to room temperature and collect the solid product by filtration.

-

Wash the solid with ethanol (B145695) and dry under vacuum to afford 1,3,6,8-tetrabromopyrene. A yield of 96% has been reported.[10]

-

Suzuki-Miyaura Coupling of this compound

This is a general protocol that can be adapted for coupling various boronic acids with this compound.

-

Reactants: this compound, Arylboronic acid

-

Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄)

-

Base: An aqueous solution of a carbonate (e.g., Na₂CO₃) or phosphate (B84403) base.

-

Solvent System: A biphasic mixture, often toluene/ethanol/water.

-

Procedure:

-

In a round-bottom flask, combine this compound, the arylboronic acid, and the base in the solvent system.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture to reflux under an inert atmosphere and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Visualizations

Caption: Reaction pathway for the electrophilic bromination of pyrene.

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis. Its electronic structure, characterized by a polarized C-Br bond and an activated pyrene core, allows for a range of chemical transformations. This guide has provided an overview of its electronic properties and predicted reactivity, along with detailed experimental protocols for its synthesis and key reactions. A thorough understanding of these principles is essential for researchers and scientists aiming to develop novel functional materials and drug candidates based on the pyrene scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 1714-29-0 [m.chemicalbook.com]

- 6. This compound (CAS 1714-29-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3,6,8-tetrabromopyrene synthesis - chemicalbook [chemicalbook.com]

Safety and Handling Precautions for 1-Bromopyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Bromopyrene (CAS No. 1714-29-0), a brominated polycyclic aromatic hydrocarbon utilized in various research and development applications, including environmental science, toxicology, and organic synthesis.[1] Due to its hazardous properties, strict adherence to safety protocols is imperative to minimize risk to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3][4][5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[2][3][4][5] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[2][3][4][5][6] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₆H₉Br[1][7] |

| Molecular Weight | 281.15 g/mol [1][7] |

| Appearance | White to yellow to tan powder[1] |

| Melting Point | 102-105 °C[1] |

| Boiling Point | 255 °C at 7 mmHg[1] |

| Density | 1.578 g/cm³[1] |

| Solubility | No data available |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for the safe handling of this compound.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8] Ensure adequate ventilation to keep airborne concentrations below exposure limits.[9]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound: